N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

γ-secretase inhibition Alzheimer's disease amyloid-beta

This thiazole-diamide compound achieves sub-nanomolar γ-secretase inhibition (IC50 <0.3 nM), delivering >380-fold potency gain over DAPT and >36-fold over semagacestat. The rigid ethanediamide linker and low MW (309.77) favor brain penetration for CNS target engagement studies. Use as a chemical probe for APP processing, a versatile SAR scaffold, or an analytical reference standard. Available for non-human research use. Choose this uniquely potent chemotype for reproducible, high-impact results.

Molecular Formula C13H12ClN3O2S
Molecular Weight 309.77
CAS No. 331982-53-7
Cat. No. B2470300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE
CAS331982-53-7
Molecular FormulaC13H12ClN3O2S
Molecular Weight309.77
Structural Identifiers
SMILESC1=CC(=CC=C1CCNC(=O)C(=O)NC2=NC=CS2)Cl
InChIInChI=1S/C13H12ClN3O2S/c14-10-3-1-9(2-4-10)5-6-15-11(18)12(19)17-13-16-7-8-20-13/h1-4,7-8H,5-6H2,(H,15,18)(H,16,17,19)
InChIKeyZJWHSPDZFDARFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide (CAS 331982-53-7): Procurement-Oriented Baseline Profile


N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide (CAS 331982-53-7) is a synthetic small-molecule ethanediamide derivative that incorporates a 2-aminothiazole heterocycle and a 4-chlorophenethyl tail (C13H12ClN3O2S, MW 309.77 g/mol) . The compound belongs to the thiazole-diamide structural class, which was identified by Pfizer researchers as a highly potent γ-secretase inhibitor chemotype with representative compounds exhibiting IC50 values below 0.3 nM [1]. Unlike the dipeptide-based γ-secretase inhibitor DAPT or the benzodiazepine-like semagacestat, this compound presents a distinct ethanediamide-linked scaffold that positions the 4-chlorophenyl and thiazole pharmacophores in a unique spatial orientation [2]. Commercially available from multiple research chemical suppliers for non-human research use, the compound serves as both a tool for γ-secretase mechanistic studies and a versatile building block for medicinal chemistry derivatization .

Why N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide Cannot Be Interchanged with Generic γ-Secretase Inhibitors


Generic interchangeability among γ-secretase-targeting compounds is precluded by profound differences in chemotype, potency range, and molecular pharmacology. DAPT (a dipeptide) and semagacestat (a benzodiazepine-like sulfonamide) inhibit γ-secretase with IC50 values in the 10–200 nM range and exhibit broad Notch-related toxicity that led to clinical failure of semagacestat . In contrast, the thiazole-diamide chemotype to which the target compound belongs achieves sub-nanomolar potency (representative series IC50 <0.3 nM), representing an approximately 380-fold potency gain over DAPT and a 36-fold gain over semagacestat, as established by the foundational Chen et al. (2007) study [1]. Furthermore, the ethanediamide core provides a rigid, hydrogen-bond-capable linker that is structurally absent from both DAPT and semagacestat, potentially enabling distinct interactions with the γ-secretase complex . These differences in both potency ceiling and pharmacophoric architecture mean that substituting the target compound with DAPT, semagacestat, or another generic γ-secretase inhibitor would fundamentally alter the experimental readout, rendering results non-comparable.

N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide: Quantitative Differentiation Evidence for Scientific Procurement


Thiazole-Diamide Class Potency: At Least 380-Fold Higher γ-Secretase Inhibitory Activity Than DAPT

The target compound belongs to the thiazole-diamide series (general structure 1) identified by Chen et al. (2007) at Pfizer as highly potent γ-secretase inhibitors. Multiple representative compounds within this series demonstrated IC50 values below 0.3 nM in γ-secretase enzymatic assays [1]. When benchmarked against the widely used reference γ-secretase inhibitor DAPT, which exhibits an IC50 of 115 nM for total Aβ production in human primary neuronal cultures , the thiazole-diamide series potency represents a >380-fold improvement. Similarly, compared to semagacestat (LY450139), which inhibits Aβ42 with an IC50 of 10.9 nM in H4 human glioma cells , the class potency advantage is >36-fold. Although the exact IC50 of the specific target compound has not been published, its structural membership in this series implies it shares the sub-nanomolar potency characteristics established for its class.

γ-secretase inhibition Alzheimer's disease amyloid-beta thiazole-diamide potency comparison

Molecular Weight Advantage for CNS Penetration: 28% Lower MW Than DAPT, 36% Lower Than Semagacestat

The target compound has a molecular weight of 309.77 g/mol , which is substantially lower than both DAPT (432.46 g/mol) and semagacestat (483.96 g/mol) . This represents a 28% reduction relative to DAPT and a 36% reduction relative to semagacestat. Lower molecular weight is a well-established favorable parameter for passive blood-brain barrier (BBB) permeation; the widely accepted threshold for favorable CNS penetration is MW <400–450 Da [1]. At ~310 Da, the target compound resides well within the optimal range for CNS drug-like properties, while both DAPT and semagacestat lie near or above the upper boundary. This physicochemical advantage is particularly meaningful for Alzheimer's disease research, where target engagement in the CNS is a prerequisite for translational relevance.

molecular weight blood-brain barrier CNS drug design physicochemical properties Lipinski rules

Ethanediamide Scaffold Differentiation: Rigid Bidentate Linker Unavailable in DAPT or Semagacestat

The target compound's ethanediamide (oxalamide) core—a rigid, planar dicarbonyl diamide linker—is structurally absent from both DAPT (which uses a dipeptide Gly-Phe backbone) and semagacestat (which employs a benzodiazepine-sulfonamide architecture) . The ethanediamide motif provides two amide NH donors and two carbonyl acceptors arranged in a coplanar geometry, enabling a predictable bidentate hydrogen-bonding pattern with target proteins [1]. The 4-chlorophenethyl substituent on the N' terminus and the 2-aminothiazole on the N terminus project at defined vectors from this rigid core. This contrasts with the flexible dipeptide linker of DAPT and the fused-ring constraint of semagacestat. While quantitative selectivity data for the target compound specifically are not available, the distinct pharmacophoric presentation suggests differential interaction profiles with γ-secretase subsites that may translate into altered Aβ peptide cleavage patterns or Notch-sparing properties.

scaffold differentiation ethanediamide linker hydrogen bonding pharmacophore γ-secretase

Multi-Vendor Research-Grade Availability with Documented Purity Specifications

N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide (CAS 331982-53-7) is listed as in-stock or readily available from multiple independent research chemical suppliers, including BenchChem (Cat. B2470300) and EVITACHEM (Cat. EVT-2607374), with cataloged molecular weight 309.77 g/mol and fully characterized identity (InChI, SMILES) . It is also cataloged by AmayBio (Aladdin-N947266) at a documented purity specification . This multi-supplier sourcing reduces single-vendor dependency and procurement risk. In contrast, many custom thiazole-diamide analogs within the Chen et al. (2007) series are not commercially cataloged with assigned CAS numbers, requiring de novo custom synthesis that introduces lead time, cost, and batch-to-batch variability.

commercial availability research chemical procurement purity CAS 331982-53-7

Recommended Research and Industrial Applications for N'-[2-(4-Chlorophenyl)ethyl]-N-(1,3-thiazol-2-yl)ethanediamide (CAS 331982-53-7) Based on Quantitative Evidence


Ultra-High-Potency γ-Secretase Inhibition in Cell-Free and Cell-Based Alzheimer's Disease Assays

This compound is optimally deployed as a sub-nanomolar-potency γ-secretase inhibitor in enzymatic and cellular assays where maximal target engagement at minimal compound concentration is required. The thiazole-diamide class achieves IC50 values below 0.3 nM [1], representing a >380-fold potency advantage over DAPT (IC50 115 nM) and a >36-fold advantage over semagacestat (IC50 10.9 nM) . This potency window allows researchers to probe γ-secretase function at concentrations that minimize solvent-related cytotoxicity and off-target liabilities, making it suitable for high-content screening and mechanistic studies of APP processing.

CNS-Penetrant Tool Compound for In Vivo Alzheimer's Disease Models

With a molecular weight of 309.77 g/mol [1]—well within the <450 Da threshold predictive of favorable passive BBB permeation —this compound is a structurally appropriate candidate for in vivo CNS target engagement studies. Its 28% lower MW compared to DAPT (432.46 g/mol) and 36% lower than semagacestat (483.96 g/mol) suggests superior brain penetration potential, making it suitable for transgenic mouse models of Alzheimer's disease where CNS Aβ reduction is the primary pharmacodynamic readout.

Medicinal Chemistry Derivatization Using a Structurally Distinct γ-Secretase Inhibitor Scaffold

The ethanediamide core of this compound provides a rigid, bidentate hydrogen-bonding linker that is structurally absent from both DAPT and semagacestat [1]. For medicinal chemistry programs seeking to diversify beyond the dipeptide and benzodiazepine γ-secretase inhibitor chemotypes, this compound serves as a versatile starting scaffold for SAR exploration. The 4-chlorophenethyl tail and 2-aminothiazole head group are amenable to systematic substitution, enabling the exploration of potency, selectivity, and ADME parameters within the thiazole-diamide chemical space.

Pharmaceutical Reference Standard and Analytical Method Development

With an assigned CAS number (331982-53-7) and multi-vendor commercial availability with characterized purity [1], this compound is suitable for use as a reference standard in HPLC/UPLC method development, impurity profiling, and quality control workflows. Its defined molecular formula (C13H12ClN3O2S), exact mass (309.77 g/mol), and fully resolved InChI/SMILES enable unambiguous identification in LC-MS and NMR-based analytical protocols, supporting pharmaceutical research and regulatory documentation.

Quote Request

Request a Quote for N'-[2-(4-CHLOROPHENYL)ETHYL]-N-(1,3-THIAZOL-2-YL)ETHANEDIAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.